2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazol core substituted with a sulfone group (5,5-dioxido), an m-tolyl moiety, and an acetamide-linked biphenyl system. The acetamide group may facilitate hydrogen bonding, influencing solubility and crystallinity , while the biphenyl system could enhance binding affinity to hydrophobic protein pockets.
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-18-6-5-9-22(14-18)29-26(23-16-33(31,32)17-24(23)28-29)27-25(30)15-19-10-12-21(13-11-19)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXOXQJGXMIHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
The compound has the following properties:
- Molecular Formula : C25H21N3O3S
- Molecular Weight : 443.5 g/mol
- CAS Number : 893927-48-5
Antitumor Activity
Research indicates that compounds with thieno[3,4-c]pyrazole scaffolds exhibit significant antitumor activity. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that similar compounds caused G0–G1 phase arrest in cancer cells, leading to increased apoptosis rates .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| Compound A | 0.09 | G0–G1 Phase Arrest |
| Compound B | 0.23 | Increased Apoptosis |
| Compound C | 0.15 | S Phase Reduction |
Antimicrobial Activity
The thiazole and pyrazoline derivatives have been reported to possess antimicrobial properties. These compounds can inhibit bacterial growth and have shown effectiveness against various Gram-positive and Gram-negative bacteria. However, their activity is generally lower compared to standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Activity of Pyrazoline Derivatives
| Compound | MIC (µg/mL) | Type of Activity |
|---|---|---|
| Compound D | 100 | Gram-positive |
| Compound E | 200 | Gram-negative |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, as thiazole-based compounds often exhibit such activities. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. For example:
- Substituents at the N-1 and C-3 positions significantly affect potency.
- The presence of electron-withdrawing groups enhances inhibitory activity against specific targets like α-glucosidase and urease .
Case Studies
Several studies have evaluated the efficacy of this compound in vitro:
- Inhibition of CDK2 and TRKA Kinases : The compound showed substantial inhibitory effects against CDK2 and TRKA kinases with IC50 values ranging from 0.09 to 1.58 µM, indicating its potential as a therapeutic agent in cancer treatment .
- Cell Cycle Analysis : Treatment with related pyrazole derivatives resulted in a significant increase in cell populations arrested in the G0–G1 phase, suggesting effective modulation of the cell cycle .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
Anticancer Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide showed cytotoxic effects against various cancer cell lines including HEPG2 (human liver cancer) cells .
Inhibition of PD-L1
In silico studies have suggested that modifications of biphenyl-containing compounds can effectively inhibit the PD-L1 protein, which is critical in cancer immunotherapy. The binding affinity of these compounds was calculated to be between -10.5 and -11.5 kcal/mol, indicating strong interactions with PD-L1 .
Case Studies and Experimental Findings
Material Science Applications
Beyond medicinal chemistry, the compound's unique structural features suggest potential applications in material science:
- Organic Electronics : The biphenyl moiety can enhance charge transport properties in organic semiconductors.
- Dyes and Pigments : The compound may serve as a precursor for synthesizing dyes due to its chromophoric characteristics.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Crystallographic and Hydrogen-Bonding Analysis
The acetamide group in the target compound likely participates in hydrogen-bonding networks, as observed in Etter’s graph-set analysis (). Such interactions could stabilize crystal lattices or facilitate target binding. In contrast, the pyrazolo[3,4-d]pyrimidin derivative (Example 83) may adopt distinct packing motifs due to its fused chromen-4-one system .
Q & A
Q. What methods validate hydrogen-bonding interactions proposed by crystallography but absent in solution-phase studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
